molecular formula C11H12F3N3O B3013156 3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol CAS No. 942357-57-5

3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol

Cat. No.: B3013156
CAS No.: 942357-57-5
M. Wt: 259.232
InChI Key: BHSQSNBSLUEZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol is an organic compound characterized by the presence of a benzimidazole ring substituted with an amino group and a trifluoromethyl group

Mechanism of Action

Target of Action

The primary target of the compound 3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol is currently unknown. The compound belongs to the class of benzimidazoles , which are known to interact with a variety of biological targets, including enzymes and receptors

Mode of Action

Benzimidazoles are known to interact with their targets through various mechanisms, such as hydrogen bonding . The trifluoromethyl group (-CF3) attached to the benzimidazole ring could potentially enhance the compound’s potency towards its target by lowering the pKa of the cyclic carbamate .

Biochemical Pathways

Benzimidazoles are involved in a wide range of biochemical processes . The specific pathways affected by this compound would depend on its primary target and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol typically involves multiple steps. One possible synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the nitro group would produce an amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol is unique due to its benzimidazole core, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group and the benzimidazole ring enhances its stability and potential biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

3-[5-amino-2-(trifluoromethyl)benzimidazol-1-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O/c12-11(13,14)10-16-8-6-7(15)2-3-9(8)17(10)4-1-5-18/h2-3,6,18H,1,4-5,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSQSNBSLUEZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(N2CCCO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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